5-Amino-1H-pyrrole-2-carboxylic acid hydrochloride
Description
5-Amino-1H-pyrrole-2-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a pyrrole ring substituted with an amino group at the 5-position and a carboxylic acid moiety at the 2-position, which is stabilized as a hydrochloride salt. This structure combines aromaticity with polar functional groups, rendering it a versatile building block in medicinal chemistry and material science. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for its applications in synthetic workflows .
Properties
Molecular Formula |
C5H7ClN2O2 |
|---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
5-amino-1H-pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c6-4-2-1-3(7-4)5(8)9;/h1-2,7H,6H2,(H,8,9);1H |
InChI Key |
OGHQSORYMVFKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and amino acids.
Formation of Intermediate: The pyrrole ring is functionalized at the 2-position with a carboxylic acid group through a series of reactions, including halogenation and subsequent substitution.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Controlled to ensure complete conversion of intermediates.
Purification: Techniques such as recrystallization and chromatography are employed to obtain high-purity product.
Safety and Environmental Concerns: Proper handling of reagents and waste management are crucial in industrial settings.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes typical acid-catalyzed esterification or amidation under appropriate conditions:
-
Esterification : Reacts with methanol in the presence of HCl (Fischer esterification) to form methyl 5-amino-1H-pyrrole-2-carboxylate. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol .
-
Amidation : Coupling reagents like EDC/HOBt facilitate reactions with primary amines to generate pyrrole-2-carboxamide derivatives.
Table 1: Carboxylic Acid Derivative Reactions
Amino Group Reactivity
The protonated amino group in the hydrochloride salt limits nucleophilicity, but deprotonation (e.g., with NaHCO₃) enables reactions:
-
Acylation : Reacts with acetyl chloride or anhydrides to form N-acetyl derivatives.
-
Diazotization : Forms diazonium salts with NaNO₂/HCl at 0–5°C, enabling coupling with aromatic amines or phenols.
Table 2: Amino Group Reactions
| Reaction | Conditions | Outcome |
|---|---|---|
| Acylation | Ac₂O, pyridine | N-Acetyl derivative |
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt (precursor for azo compounds) |
Electrophilic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring participates in electrophilic substitution, though steric and electronic effects from substituents influence regioselectivity:
-
Halogenation : Chlorination with N-chlorosuccinimide (NCS) at room temperature selectively substitutes at the 4-position .
-
Friedel-Crafts Acylation : Limited by the electron-withdrawing carboxylic acid group but feasible under strong Lewis acid catalysis .
Table 3: Electrophilic Substitution Reactions
| Reaction | Reagents | Position | Notes |
|---|---|---|---|
| Chlorination | NCS, DCM, r.t. | C4 | Gram-scale synthesis demonstrated |
| Nitration | HNO₃/H₂SO₄ | Not reported | Likely deactivated by substituents |
Decarboxylation
Thermal or acidic decarboxylation eliminates CO₂ from the carboxylic acid group, yielding 5-amino-1H-pyrrole. This reaction is critical for generating simpler pyrrole intermediates:
-
Conditions : Heating under reflux in quinoline with Cu powder (200–220°C).
Metal Complexation
The amino and carboxylate groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These interactions are relevant in materials science and catalysis :
-
Example : Cu(II) complexes exhibit planar geometries, with bonding through the amino N and carboxylate O .
Oxidation and Reduction
-
Oxidation : The amino group is susceptible to oxidation with H₂O₂ or KMnO₄, forming nitroso or nitro derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole ring to a pyrrolidine, though this disrupts aromaticity.
Key Mechanistic Insights
-
Steric Effects : The 2-carboxylic acid group hinders electrophilic substitution at adjacent positions (C1 and C3) .
-
Electronic Effects : The electron-withdrawing carboxylate deactivates the ring, necessitating strong electrophiles or catalysts for substitution .
-
Hydrochloride Salt Impact : Protonation of the amino group reduces its nucleophilicity, requiring neutralization for acylation/diazotization.
Research Gaps and Recommendations
-
Kinetic Data : Limited quantitative data exist on reaction rates or activation energies.
-
Regioselectivity : Further studies needed to map substituent effects on electrophilic substitution patterns.
-
Biological Applications : Derivatives of this compound show promise as antiviral agents (e.g., HBV capsid inhibitors) , warranting expanded structure-activity studies.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
Research indicates that derivatives of 5-amino-1H-pyrrole-2-carboxylic acid hydrochloride can act as potent inhibitors of bacterial enzymes, particularly DNA gyrase. For example, compounds derived from pyrrole structures have demonstrated nanomolar inhibitory activity against Escherichia coli DNA gyrase, showcasing their potential as antibacterial agents . The modification of the pyrrole moiety can significantly enhance the antibacterial properties while reducing lipophilicity, making these compounds promising candidates for drug development .
1.2 Quorum Sensing Inhibition
Quorum sensing is a mechanism by which bacteria communicate and coordinate behavior, including virulence factor production. Studies have shown that this compound exhibits quorum sensing inhibitory activity against Pseudomonas aeruginosa, a common pathogen associated with chronic infections. This compound can reduce the production of virulence factors such as pyocyanin and inhibit biofilm formation, which is critical for bacterial survival and resistance .
Biochemistry Applications
2.1 Peptidomimetic Studies
The compound serves as a constrained surrogate for amino acids like Glycine and Alanine in peptidomimetic studies. It can stabilize peptide structures and improve their biological activity by mimicking natural amino acids while providing enhanced stability against enzymatic degradation . This property is particularly useful in designing new therapeutic peptides that are more effective and longer-lasting within biological systems.
2.2 Enzyme Inhibition
Inhibitors derived from this compound have been studied for their ability to inhibit various enzymes involved in metabolic pathways, which can lead to potential therapeutic applications in treating metabolic disorders . The structural features of this compound allow it to interact effectively with enzyme active sites, blocking substrate access and inhibiting enzyme function.
Materials Science Applications
3.1 Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of novel materials with specific mechanical and thermal properties. These materials may find applications in coatings, adhesives, and other industrial products where enhanced performance is required .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Amino-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor of key enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 5-Amino-1H-pyrrole-2-carboxylic acid hydrochloride can be elucidated through comparison with analogous pyrrole derivatives and related hydrochlorides. Key differences in substituents, synthesis complexity, and physicochemical properties are outlined below.
Table 1: Comparative Analysis of Pyrrole Derivatives and Hydrochlorides
*Note: Synthesis data for 5-Amino-1H-pyrrole-2-carboxylic acid HCl is unavailable in the provided evidence.
Key Findings:
Amino Group: The -NH₂ group in the target compound may enhance hydrogen-bonding interactions, useful in drug design, but its synthesis route remains unclear compared to methoxy or chloro analogs .
Synthesis Complexity :
- Chlorinated derivatives (e.g., 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid) require multi-step protocols with challenges in product separation , whereas methoxy-substituted analogs achieve higher yields (80%) under optimized conditions .
Stability and Solubility: Hydrochloride salts (e.g., 5-Amino-... HCl, Yohimbine HCl) generally exhibit improved aqueous solubility compared to free bases, critical for bioavailability in pharmaceutical applications . Acid stability, as observed in Nicardipine Hydrochloride (Figure 10, ), suggests that HCl salts of pyrrole derivatives may similarly resist degradation under acidic conditions, though direct data is lacking.
Biological Activity
5-Amino-1H-pyrrole-2-carboxylic acid hydrochloride is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound contains a pyrrole ring substituted with an amino group and a carboxylic acid, which contributes to its biological reactivity. The presence of these functional groups allows for interactions with various biological molecules, influencing enzymatic activities and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biomolecules. This interaction can modulate enzyme activities and receptor functions, leading to various physiological effects. For instance, the compound may exhibit antimicrobial properties by inhibiting bacterial growth through disruption of quorum sensing pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the virulence factors of Pseudomonas aeruginosa, a common pathogen responsible for various infections. This inhibition occurs through the disruption of quorum sensing (QS) mechanisms, which are critical for bacterial communication and biofilm formation .
Anticancer Properties
In vitro studies have demonstrated that derivatives of pyrrole compounds can inhibit the proliferation of cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The growth inhibition percentages were reported as 54.25% and 38.44%, respectively, indicating potential anticancer activity . The mechanism involves cell cycle arrest and induction of apoptosis through modulation of Bcl-2 and Bax gene expressions.
Case Studies
Research Findings
Recent studies have focused on the structural characteristics and physiological activities of pyrrole derivatives. The findings suggest a strong correlation between the structure of these compounds and their biological functions, emphasizing the importance of specific substituents on the pyrrole ring for enhancing activity against pathogens and cancer cells .
Q & A
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinases or carboxylases) using fluorescence-based assays. For cytotoxicity, employ MTT or resazurin assays in cell lines relevant to the target pathology. Include positive controls (e.g., known inhibitors) and validate dose-response curves in triplicate .
Contradictions & Validation
Q. How to address conflicting reports on the compound’s thermal stability during DSC analysis?
- Methodological Answer : Replicate differential scanning calorimetry (DSC) under identical heating rates (e.g., 10°C/min) and purge gases (N vs. air). Variability may arise from residual solvents or polymorphic forms. Pair DSC with thermogravimetric analysis (TGA) to correlate mass loss with endothermic events .
Q. Why do some studies report anomalous reactivity in halogenation reactions?
- Methodological Answer : Investigate steric hindrance from the carboxylic acid group using molecular modeling. Test halogenation under radical vs. electrophilic conditions (e.g., NBS vs. Cl) and characterize regioselectivity via -NMR. Competing pathways (e.g., ring halogenation vs. side-chain substitution) may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
